molecular formula C8H9NO5S B14718151 Methyl 4-methyl-3-nitrobenzene-1-sulfonate CAS No. 21447-62-1

Methyl 4-methyl-3-nitrobenzene-1-sulfonate

Cat. No.: B14718151
CAS No.: 21447-62-1
M. Wt: 231.23 g/mol
InChI Key: QZTFHOBLDNTRAU-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzene, featuring a methyl group, a nitro group, and a sulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-nitrobenzene-1-sulfonate typically involves the nitration of toluene followed by sulfonation and esterification. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and the application of efficient catalysts to enhance the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Ammonia or primary amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

Scientific Research Applications

Methyl 4-methyl-3-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-nitrobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The sulfonate ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding sulfonic acid .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzenesulfonate: Similar structure but lacks the methyl group.

    Methyl 3-nitrobenzenesulfonate: Similar structure but the nitro group is in a different position.

    Methyl 4-methylbenzenesulfonate: Similar structure but lacks the nitro group

Uniqueness

Methyl 4-methyl-3-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which influences its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

21447-62-1

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C8H9NO5S/c1-6-3-4-7(15(12,13)14-2)5-8(6)9(10)11/h3-5H,1-2H3

InChI Key

QZTFHOBLDNTRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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